molecular formula C8H11BrO2 B2864795 2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone CAS No. 1852147-44-4

2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone

Cat. No.: B2864795
CAS No.: 1852147-44-4
M. Wt: 219.078
InChI Key: LJHQTIFRHXOYMS-UHFFFAOYSA-N
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Description

2-Bromo-1-(7-oxabicyclo[221]heptan-2-yl)ethanone is a chemical compound with the molecular formula C8H11BrO2 It is a brominated derivative of 7-oxabicyclo[221]heptane, a bicyclic ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone typically involves the bromination of 7-oxabicyclo[2.2.1]heptane derivatives. One common method is the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles, followed by bromination . The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, in the presence of a solvent such as dichloromethane, under controlled temperature conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and ensuring safety and environmental regulations are met.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of alcohols or ethers.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. The bicyclic structure also provides a rigid framework that can be advantageous in various chemical and biological applications .

Properties

IUPAC Name

2-bromo-1-(7-oxabicyclo[2.2.1]heptan-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrO2/c9-4-7(10)6-3-5-1-2-8(6)11-5/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJHQTIFRHXOYMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1O2)C(=O)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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